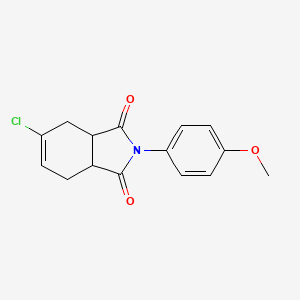![molecular formula C19H26N2O2 B5186694 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one](/img/structure/B5186694.png)
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridazinone ring substituted with a 3,5-ditert-butyl-4-hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one typically involves multiple steps. One common method starts with the preparation of 3,5-ditert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the pyridazinone ring. The reaction conditions often include the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy or amino derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a range of substituted pyridazinones .
Applications De Recherche Scientifique
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one involves its interaction with various molecular targets. The compound’s hydroxyphenyl group can participate in redox reactions, influencing oxidative stress pathways. Additionally, its pyridazinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
3,5-Ditert-butyl-4-hydroxyphenylpropionic acid: Another compound with similar antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
Uniqueness
2-[(3,5-Ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one stands out due to its unique combination of a hydroxyphenyl group and a pyridazinone ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-18(2,3)14-10-13(11-15(17(14)23)19(4,5)6)12-21-16(22)8-7-9-20-21/h7-11,23H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSKEXRCHCJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5186660.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-Dichlorophenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)
![6-[(2-methoxy-1-naphthyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5186693.png)
![3,5-Dimethyl-4-(5-methylthieno[2,3-d]pyrimidin-4-yl)-1,2-oxazole](/img/structure/B5186695.png)

![2-{[1,1'-BIPHENYL]-4-YL}-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B5186712.png)
